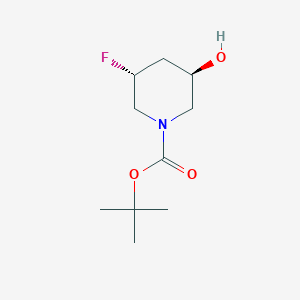

tert-butyl (3R,5R)-3-fluoro-5-hydroxypiperidine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“tert-butyl (3R,5R)-3-fluoro-5-hydroxypiperidine-1-carboxylate” is a chemical compound with the molecular formula C10H19FN2O2 . It is related to Atorvastatin tert-Butyl Ester, which is a pharmaceutical analytical impurity .

Synthesis Analysis

The synthesis of similar compounds involves esterification processes . For instance, the synthesis of tert-butyl (2 S ,5 S )-2- (hydroxymethyl)-5- (4-methoxyphenyl)-2,5-dihydro-1 H -pyrrole-1-carboxylate involves the addition of an organic phase over a solution of the compound in CH2Cl2, containing anhydrous NaHCO3 as a buffer . The suspension is then stirred for 24 hours at room temperature .Chemical Reactions Analysis

The unique reactivity pattern elicited by the crowded tert-butyl group is highlighted by summarising characteristic applications . Starting from the use of this simple hydrocarbon moiety in chemical transformations, via its relevance in Nature and its implication in biosynthetic and biodegradation pathways .Physical And Chemical Properties Analysis

The compound has a molecular weight of 218.27 . It is a solid at room temperature and should be stored in a dark place, sealed in dry conditions, at 2-8°C .Aplicaciones Científicas De Investigación

Stereoselective Synthesis

Researchers have explored the use of tert-butyl (3R,5R)-3-fluoro-5-hydroxypiperidine-1-carboxylate in stereoselective synthesis processes. For example, the vinylfluoro group has been utilized as an acetonyl cation equivalent in the stereoselective synthesis of pipecolic acid derivatives, showcasing its utility in creating complex organic molecules with high stereocontrol (Purkayastha et al., 2010). Similarly, its derivatives have been synthesized to explore various substitutions at the 3-position and in the allylic fragment, demonstrating its versatility in chemical synthesis (Boev et al., 2015).

Biochemical Analysis

In the field of biochemical analysis, tert-butyl (3R,5R)-3-fluoro-5-hydroxypiperidine-1-carboxylate derivatives have been used as protective groups in the analysis of catecholamine metabolites, indicating its role in facilitating the diagnosis and monitoring of certain diseases (Muskiet et al., 1981).

Pharmaceutical Intermediates

This compound also serves as a crucial intermediate in the synthesis of biologically active compounds, such as omisertinib (AZD9291), highlighting its importance in the pharmaceutical industry for creating targeted cancer therapies (Zhao et al., 2017). Furthermore, its role in the discovery of new antibacterial agents demonstrates its potential in addressing antibiotic resistance (Bouzard et al., 1992).

Novel Synthesis Methodologies

Research into novel synthesis methodologies utilizing tert-butyl (3R,5R)-3-fluoro-5-hydroxypiperidine-1-carboxylate has led to the development of new protecting groups for fluorous synthesis, which are crucial for the separation processes in organic synthesis (Pardo et al., 2001). Additionally, studies on the biosynthesis of key intermediates for statin drugs using carbonyl reductase enzymes showcase its application in greener, more sustainable chemical processes (Liu et al., 2018).

Safety and Hazards

The compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if swallowed: Call a POISON CENTER or doctor/physician if you feel unwell (P301+P312) .

Propiedades

IUPAC Name |

tert-butyl (3R,5R)-3-fluoro-5-hydroxypiperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18FNO3/c1-10(2,3)15-9(14)12-5-7(11)4-8(13)6-12/h7-8,13H,4-6H2,1-3H3/t7-,8-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WINOHIISMKZAHH-HTQZYQBOSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC(C1)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H](C[C@H](C1)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl (3R,5R)-3-fluoro-5-hydroxypiperidine-1-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-[1-oxo-2-(2-oxo-2-piperidin-1-ylethyl)isoquinolin-5-yl]oxypropanoate](/img/structure/B2952485.png)

![Ethyl 2-[1-(2,6-dichlorobenzoyl)-3-oxo-2-piperazinyl]acetate](/img/structure/B2952488.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(4-(2-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2952492.png)

![3-(4-chlorophenyl)-1-(3-fluorophenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2952502.png)